molecular formula C11H12O2 B1313570 2-(2-Methyl-2-propenyl)benzoic acid CAS No. 61436-89-3

2-(2-Methyl-2-propenyl)benzoic acid

Cat. No. B1313570
CAS RN: 61436-89-3
M. Wt: 176.21 g/mol
InChI Key: QUNRQXGPRIHLSA-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-propenyl)benzoic acid, also known as 4-(2-Methyl-2-propenyl)benzoic acid, is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . It is a white solid .


Molecular Structure Analysis

The molecular structure of 2-(2-Methyl-2-propenyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a 2-methyl-2-propenyl group . The InChI code for this compound is 1S/C11H12O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) .

Scientific Research Applications

Molecular and Electronic Structure Analysis

A theoretical study conducted by Hameed, Jalbout, and Trzaskowski (2007) investigated the molecular and electronic structure of a similar compound, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, using density functional theory (DFT). This research is significant for understanding the properties and potential applications of related compounds like 2-(2-Methyl-2-propenyl)benzoic acid in various scientific fields (Hameed, Jalbout, & Trzaskowski, 2007).

Chemical Synthesis and Applications

Mague, Hua, and Li (1998) described the synthesis of a compound, 2-(1-Phenyl-1,3-butadien-2-yl)benzoic acid, through indium-mediated coupling. This synthesis approach could be relevant for the synthesis of various benzoic acid derivatives, including 2-(2-Methyl-2-propenyl)benzoic acid, potentially useful in material science or pharmaceuticals (Mague, Hua, & Li, 1998).

Antimicrobial and Molluscicidal Activity

Research by Orjala, Erdelmeier, Wright, Rali, and Sticher (1993) on prenylated benzoic acid derivatives from Piper aduncum leaves revealed significant antimicrobial and molluscicidal activities. This suggests potential applications of 2-(2-Methyl-2-propenyl)benzoic acid in these areas, provided it shares similar chemical properties (Orjala et al., 1993).

Corrosion Inhibition

A study by Verma, Quraishi, and Gupta (2016) on a related compound, Telmisartan (a benzoic acid derivative), demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. This opens avenues for exploring 2-(2-Methyl-2-propenyl)benzoic acid in similar corrosion inhibition applications (Verma, Quraishi, & Gupta, 2016).

Stress Tolerance Induction in Plants

Research on benzoic acid derivatives by Senaratna, Merritt, Dixon, Bunn, Touchell, and Sivasithamparam (2004) found that these compounds can induce multiple stress tolerances in plants. This suggests a potential application for 2-(2-Methyl-2-propenyl)benzoic acid in agricultural biotechnology to improve crop resilience (Senaratna et al., 2004).

properties

IUPAC Name

2-(2-methylprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNRQXGPRIHLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493150
Record name 2-(2-Methylprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-2-propenyl)benzoic acid

CAS RN

61436-89-3
Record name 2-(2-Methylprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DE Korte, LS Hegedus, RK Wirth - The Journal of Organic …, 1977 - ACS Publications
norcamphor favored concerted transfer of the syn C (7) hy-drogen to the carbonyl carbon as a-cleavage occurred, and that this process was faster than the common biradical dispro-…
Number of citations: 181 pubs.acs.org
LS Hegedus, GF Allen, DJ Olsen - Journal of the American …, 1980 - ACS Publications
o-Allylbenzoic acidsand N-substituted o-allylanilines undergo facile palladium-assisted cyclization/carbonylation to produce dihydroisocoumarin acetic acid esters and …
Number of citations: 184 pubs.acs.org
NG Kundu, M Pal - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
The reaction of o-iodobenzoic acid with various acetylenic compounds in the presence of a palladium catalyst leads to phthalides [1-(3H)isobenzofuran-3-ones] as major products and …
Number of citations: 63 pubs.rsc.org

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